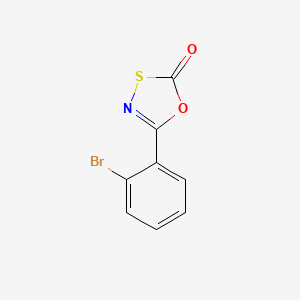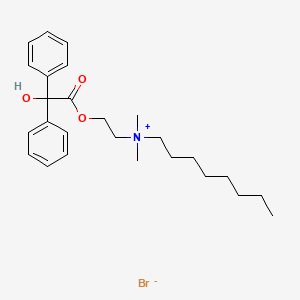
2,4-Bis(3,5-dimethylpyrazol-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Bis(3,5-dimethylpyrazol-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with two 3,5-dimethylpyrazolyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(3,5-dimethylpyrazol-1-yl)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with 3,5-dimethylpyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Bis(3,5-dimethylpyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups on the pyrimidine ring.
Coordination Reactions: It can act as a ligand, forming coordination complexes with transition metals.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, with reactions typically carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO).
Coordination Chemistry: Transition metal salts such as palladium(II) chloride or nickel(II) acetate are used to form metal complexes.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.
Metal Complexes:
Applications De Recherche Scientifique
2,4-Bis(3,5-dimethylpyrazol-1-yl)pyrimidine has been explored for its applications in several scientific fields:
Mécanisme D'action
The mechanism of action of 2,4-Bis(3,5-dimethylpyrazol-1-yl)pyrimidine, particularly in its role as a ligand, involves coordination to metal centers through the nitrogen atoms of the pyrazolyl groups. This coordination can alter the electronic properties of the metal center, enhancing its reactivity in catalytic processes . In biological systems, the compound may interact with protein kinases, inhibiting their activity and thereby affecting cell signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(3,5-dimethylpyrazol-1-yl)pyridine: Similar structure but with a pyridine core instead of pyrimidine.
3,6-Bis(3,5-dimethylpyrazol-1-yl)pyridazine: Features a pyridazine core, offering different electronic properties.
2-(3,5-Dimethylpyrazol-1-yl)pyrimidine: Contains only one pyrazolyl group, leading to different coordination behavior.
Uniqueness
2,4-Bis(3,5-dimethylpyrazol-1-yl)pyrimidine is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. This uniqueness makes it a valuable ligand in coordination chemistry and a promising candidate for various applications in medicinal and industrial chemistry .
Propriétés
Numéro CAS |
52476-67-2 |
|---|---|
Formule moléculaire |
C14H16N6 |
Poids moléculaire |
268.32 g/mol |
Nom IUPAC |
2,4-bis(3,5-dimethylpyrazol-1-yl)pyrimidine |
InChI |
InChI=1S/C14H16N6/c1-9-7-11(3)19(17-9)13-5-6-15-14(16-13)20-12(4)8-10(2)18-20/h5-8H,1-4H3 |
Clé InChI |
GLSLPXNWNSLXSK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1C2=NC(=NC=C2)N3C(=CC(=N3)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



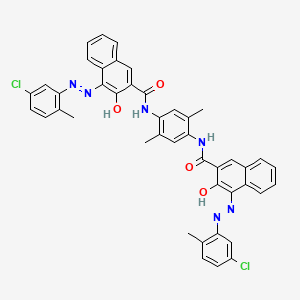

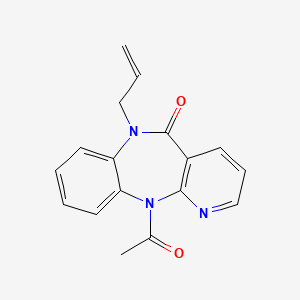

![1-[3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one](/img/structure/B12791404.png)
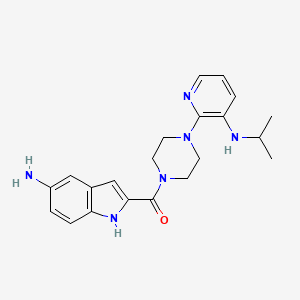
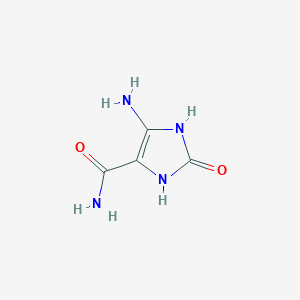
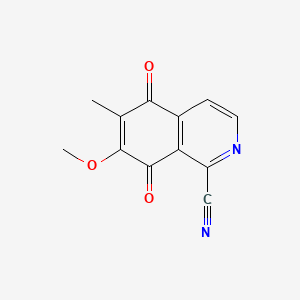
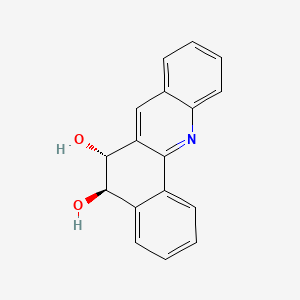
![2-Amino-3-azabicyclo[3.2.0]hept-2-en-4-one](/img/structure/B12791433.png)
